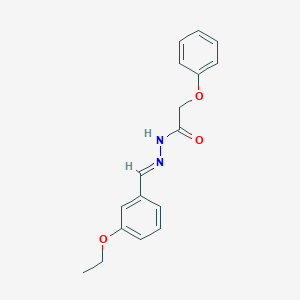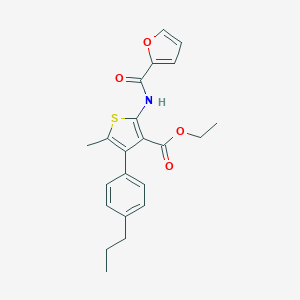![molecular formula C19H14ClN3O5 B450370 2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450370.png)
2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that features a furan ring, a nitrophenoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the furan ring.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety is formed by reacting a benzoyl chloride derivative with hydrazine.
Final Coupling Reaction: The final step involves coupling the furan derivative with the benzohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide: shares structural similarities with other furan derivatives and benzohydrazides.
Furan-2-carboxaldehyde derivatives: These compounds also feature a furan ring and are used in various synthetic applications.
Benzohydrazide derivatives: These compounds are known for their biological activities and are used in medicinal chemistry.
Uniqueness
- The unique combination of the furan ring, nitrophenoxy group, and benzohydrazide moiety in 2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H14ClN3O5 |
|---|---|
Molecular Weight |
399.8g/mol |
IUPAC Name |
2-chloro-N-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H14ClN3O5/c20-18-4-2-1-3-17(18)19(24)22-21-11-15-9-10-16(28-15)12-27-14-7-5-13(6-8-14)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+ |
InChI Key |
AZLNGQGXOPSNFW-SRZZPIQSSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450291.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450292.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B450297.png)
![METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B450298.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450299.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B450303.png)


![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450307.png)
![5-({(E)-2-[2-(3,5-DIMETHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYBENZYL ACETATE](/img/structure/B450309.png)

